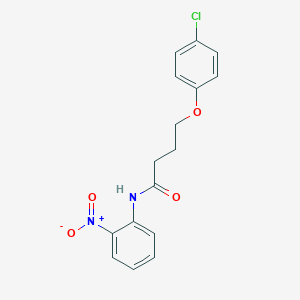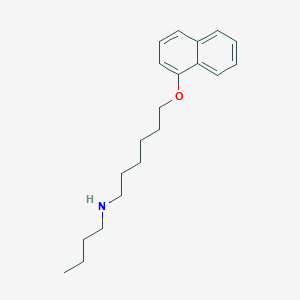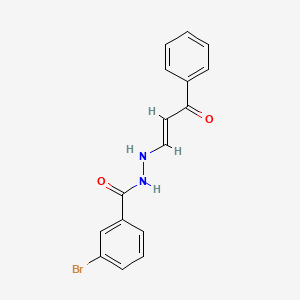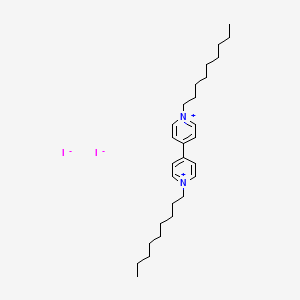
4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide, also known as NPC-1161B, is a chemical compound that has been widely used in scientific research. It belongs to the class of chemical compounds known as nitrophenyl-substituted amides and has been found to have several interesting properties that make it useful for various applications.
Wirkmechanismus
The mechanism of action of 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide is based on its ability to selectively bind to specific proteins in the cell. This binding can interfere with the normal function of the protein, leading to changes in cellular processes and ultimately affecting the overall physiology of the cell.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and modulate the activity of ion channels in the cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide is its selectivity for specific proteins, which makes it a powerful tool for investigating protein-protein interactions. However, its use can be limited by its potential toxicity and the need for careful dosing and handling.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide. One area of interest is the development of new compounds based on the structure of this compound that may have improved selectivity and reduced toxicity. Another area of interest is the use of this compound in the development of new therapies for cancer and other diseases, based on its ability to induce apoptosis in cancer cells. Finally, there is potential for this compound to be used in the development of new diagnostic tools for diseases based on its ability to selectively label specific proteins.
Synthesemethoden
The synthesis of 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide involves the reaction of 4-chlorophenol with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate product is then reacted with butanoyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide has been used extensively in scientific research as a tool to investigate the mechanism of action of various biological processes. It has been found to be particularly useful in the study of protein-protein interactions, as it can be used to selectively label specific proteins and track their interactions with other proteins in the cell.
Eigenschaften
IUPAC Name |
4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c17-12-7-9-13(10-8-12)23-11-3-6-16(20)18-14-4-1-2-5-15(14)19(21)22/h1-2,4-5,7-10H,3,6,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKELUNGXAXHKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-benzyl-1H-indol-3-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163883.png)

![N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5163893.png)
![2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5163908.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5163916.png)
![1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5163920.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5163936.png)

![methyl 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B5163942.png)
![6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5163950.png)
![2-(2-chlorophenoxy)-N-[(3-methyl-4-pyridinyl)methyl]acetamide trifluoroacetate](/img/structure/B5163965.png)

